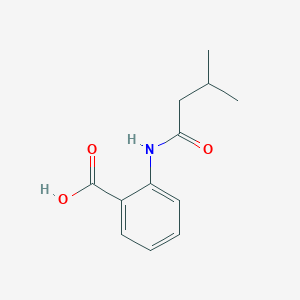

2-(3-Methylbutanamido)benzoic acid

Description

Properties

IUPAC Name |

2-(3-methylbutanoylamino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c1-8(2)7-11(14)13-10-6-4-3-5-9(10)12(15)16/h3-6,8H,7H2,1-2H3,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTQUMXBRQRHDIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)NC1=CC=CC=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Characterization and Structural Elucidation of 2 3 Methylbutanamido Benzoic Acid and Analogs

Spectroscopic Analysis

Spectroscopic analysis is fundamental to the elucidation of the molecular structure of 2-(3-methylbutanamido)benzoic acid. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, along with Mass Spectrometry (MS), each offer unique information about the compound's atomic and molecular properties.

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the benzoic acid ring, the protons of the isovaleryl group, and the amide proton. For analogous N-acylanthranilic acids, the aromatic protons typically appear as multiplets in the downfield region (δ 7.0-8.5 ppm) due to the influence of the electron-withdrawing carboxylic acid group and the amide linkage. The amide proton (NH) is expected to be a broad singlet, with its chemical shift influenced by solvent and concentration. The protons of the 3-methylbutanamido side chain will have characteristic shifts in the upfield region.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all unique carbon environments within the molecule. The spectrum of this compound would show signals for the carbonyl carbons of the carboxylic acid and the amide groups at the downfield end (typically δ 165-180 ppm). The aromatic carbons would resonate in the δ 110-140 ppm range, with their specific shifts determined by the substitution pattern. The aliphatic carbons of the isovaleryl group would appear in the upfield region of the spectrum.

Table 1: Representative ¹H and ¹³C NMR Data for N-Acylanthranilic Acid Analogs

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| N-Acetylanthranilic Acid | Aromatic H: multiplet; Acetyl CH₃: singlet | Carbonyl C: ~170; Aromatic C: 115-140; Acetyl C: ~25 |

| N-Benzoylanthranilic Acid | Aromatic H: multiplet; Amide NH: broad singlet | Carbonyl C: ~168, ~172; Aromatic C: 120-140 |

Note: The chemical shifts are approximate and can vary based on the solvent and other experimental conditions.

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid, the N-H stretch of the amide, and the C=O stretches of both the carboxylic acid and the amide functionalities. The broad O-H stretching vibration of the carboxylic acid dimer typically appears in the range of 2500-3300 cm⁻¹. The N-H stretch of the secondary amide is expected around 3300 cm⁻¹. Two distinct carbonyl (C=O) stretching bands are anticipated: one for the carboxylic acid (around 1700-1725 cm⁻¹) and another for the amide (the Amide I band, around 1650-1680 cm⁻¹).

Table 2: Key IR Absorption Bands for N-Acylanthranilic Acid Analogs

| Functional Group | Characteristic Absorption (cm⁻¹) |

| O-H (Carboxylic Acid) | 2500-3300 (broad) |

| N-H (Amide) | ~3300 |

| C=O (Carboxylic Acid) | 1700-1725 |

| C=O (Amide I) | 1650-1680 |

| C-N Stretch & N-H Bend (Amide II) | 1510-1550 |

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings and carbonyl groups. N-acylanthranilic acids typically exhibit absorption maxima in the UV region. For instance, N-aryl anthranilic acid derivatives show absorption maxima that can be influenced by the substituents on the aromatic rings. The electronic spectrum is a result of π → π* and n → π* transitions within the benzene (B151609) ring and the carbonyl groups.

Mass spectrometry is a technique used to determine the molecular weight and elemental composition of a compound. In EIMS, the molecule is bombarded with high-energy electrons, leading to ionization and fragmentation. The resulting mass spectrum shows a molecular ion peak (M⁺) and various fragment ions, which provide structural information. For N-aryl anthranilic acids, a common fragmentation pattern involves the loss of the aryl group. ijpsonline.com

ESIMS is a softer ionization technique that typically results in less fragmentation and a prominent protonated molecule peak [M+H]⁺ or a deprotonated molecule peak [M-H]⁻. This is particularly useful for confirming the molecular weight of the compound.

Crystallographic Studies

Crystallographic studies, particularly single-crystal X-ray diffraction, provide the most definitive three-dimensional structural information for a crystalline solid.

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic techniques are indispensable tools in synthetic chemistry for both monitoring the progress of a reaction and assessing the purity of the final product. Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are two of the most common methods employed for these purposes in the context of synthesizing this compound and its analogs.

Thin-Layer Chromatography (TLC)

TLC is a rapid, simple, and inexpensive technique that provides qualitative information about the components of a mixture. thieme.delibretexts.org It is frequently used to monitor the progress of a chemical reaction by comparing the chromatographic profile of the reaction mixture over time to that of the starting materials. mercer.edursc.orgajchem-a.com

In the synthesis of this compound, which is an amide, TLC can be used to follow the consumption of the starting materials, 2-aminobenzoic acid (anthranilic acid) and a derivative of 3-methylbutanoic acid (isovaleric acid). mercer.eduajchem-a.com A small aliquot of the reaction mixture is spotted onto a TLC plate, which is typically a sheet of glass, plastic, or aluminum foil coated with a thin layer of an adsorbent material, most commonly silica (B1680970) gel. rsc.orgsigmaaldrich.com The plate is then placed in a developing chamber containing a suitable solvent system (eluent). libretexts.org

As the eluent moves up the plate by capillary action, the components of the spotted mixture travel at different rates depending on their affinity for the stationary phase (the silica gel) and their solubility in the mobile phase (the eluent). Generally, less polar compounds travel further up the plate, resulting in a higher retention factor (Rf), while more polar compounds have a stronger interaction with the silica gel and travel shorter distances.

For the analysis of this compound and its precursors, a common eluent system would be a mixture of a nonpolar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297). rsc.org The ratio of these solvents can be adjusted to achieve optimal separation. Visualization of the spots on the TLC plate is often achieved by using a UV lamp, as aromatic compounds like this compound and its starting materials are typically UV-active. rsc.orgsigmaaldrich.com Alternatively, chemical staining agents can be used. reddit.comepfl.ch

The progress of the reaction is monitored by observing the disappearance of the starting material spots and the appearance of a new spot corresponding to the product. A completed reaction is indicated when the starting material spot is no longer visible on the TLC plate. mercer.edu

Table 1: Example TLC Data for Monitoring the Synthesis of an Amide

| Time (hours) | Starting Material Rf (2-aminobenzoic acid) | Product Rf (this compound) | Observations |

| 0 | 0.35 | - | Strong spot for starting material, no product spot. |

| 1 | 0.35 | 0.60 | Faint product spot appears, starting material spot still strong. |

| 2 | 0.35 | 0.60 | Intensity of product spot increases, starting material spot diminishes. |

| 4 | - | 0.60 | Starting material spot is no longer visible, strong product spot. |

Note: Rf values are illustrative and can vary depending on the exact TLC conditions (stationary phase, mobile phase, temperature).

High-Performance Liquid Chromatography (HPLC)

HPLC is a more advanced chromatographic technique that provides both qualitative and quantitative information with high resolution and sensitivity. nih.govthaiscience.info It is the method of choice for accurately determining the purity of a synthesized compound and for the analysis of complex mixtures. nih.govakjournals.com

In HPLC, the sample is dissolved in a solvent and injected into a column packed with a stationary phase. A high-pressure pump forces a liquid mobile phase through the column, and the components of the sample are separated based on their interactions with the stationary and mobile phases. mdpi.com A detector at the end of the column measures the concentration of each component as it elutes, generating a chromatogram which is a plot of detector response versus time.

For the purity assessment of this compound, a reversed-phase HPLC (RP-HPLC) method is commonly used. akjournals.comresearchgate.net In RP-HPLC, the stationary phase is nonpolar (e.g., C18-modified silica), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water, often with a small amount of an acid like formic acid or trifluoroacetic acid to improve peak shape. nih.govhelixchrom.com

The purity of the this compound sample is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram. A high-purity sample will show a single major peak with minimal or no impurity peaks.

Table 2: Example HPLC Method Parameters for Purity Analysis of Aromatic Amides

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |

| Gradient | 30% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Note: These are typical starting conditions and may need to be optimized for the specific analysis.

HPLC can also be used to analyze analogs of this compound, such as other aromatic amides or the starting materials themselves. researchgate.netsigmaaldrich.comsielc.com The retention time of a compound is a characteristic property under a specific set of HPLC conditions and can be used for identification by comparing it to a known standard. thaiscience.infoust.edu For instance, in a mixture containing this compound, 2-aminobenzoic acid, and 3-methylbutanoic acid, each compound would have a distinct retention time, allowing for their separation and quantification.

Computational and Theoretical Investigations of N Acyl Anthranilic Acids

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure and properties of molecules. It is widely applied to N-acyl anthranilic acids to understand their geometry, stability, and reactivity. researchgate.netscirp.org

The electronic properties of N-acyl anthranilic acids are often analyzed through their frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net A smaller energy gap suggests higher reactivity.

In DFT studies of related anthranilic acid derivatives, the HOMO is typically located over the substituted aromatic ring, while the LUMO is often distributed across the acyl and carboxylic acid portions. researchgate.net For instance, in a study of N-acetylanthranilic acid (NAA), a close analog, DFT calculations were used to determine its electronic parameters. scirp.orgresearchgate.net The HOMO-LUMO gap helps in understanding the charge transfer interactions within the molecule.

Table 1: Representative Frontier Orbital Energies and Energy Gaps for Related Benzoic Acid Derivatives Calculated by DFT Methods The following table presents data for analogous compounds to illustrate the typical range of values for this class of molecules.

| Compound | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Source |

|---|---|---|---|---|---|

| Benzoic Acid | B3LYP/6-311++G(2d,p) | -7.21 | -1.31 | 5.90 | researchgate.net |

| N-Acetylanthranilic Acid | B3LYP/6-31G** | -6.16 | -0.92 | 5.24 | scirp.org |

This data is illustrative and specific values for 2-(3-Methylbutanamido)benzoic acid would require dedicated computational analysis.

Conformational analysis investigates the different spatial arrangements of atoms in a molecule (conformers) and their relative stabilities. For this compound, key rotations occur around the C-N amide bond and the C-C bond connecting the carboxyl group to the ring.

Studies on N-acyl anthranilic acids show that their conformation is often stabilized by an intramolecular hydrogen bond between the N-H group of the amide and the oxygen of the carboxylate group, forming a stable six-membered ring structure (S(6) hydrogen-bonded loop). researchgate.net DFT studies on N-acetylanthranilic acid have indicated that the cis-form, which allows for this intramolecular hydrogen bond, is the predominant conformer. scirp.orgresearchgate.net The stability of different conformers is influenced by steric interactions and the potential for hydrogen bonding. The isobutyl group in this compound would introduce additional conformational possibilities and steric considerations compared to a simpler acetyl group. lumenlearning.com

In the solid state, N-acyl anthranilic acids engage in various intermolecular interactions that dictate their crystal packing. The most significant of these is the hydrogen bonding between the carboxylic acid groups of two separate molecules. This interaction typically leads to the formation of a centrosymmetric dimer, a common structural motif for carboxylic acids. nih.gov

In the dimer of benzoic acid, a related parent structure, the intermolecular hydrogen bond distance (O-H∙∙∙O) is approximately 1.64 Å. For anthranilic acid itself, crystal structures reveal that both neutral and zwitterionic forms can coexist, stabilized by a network of hydrogen bonds. science.gov In addition to the carboxylic acid dimerization, the N-H group of the amide in this compound can act as a hydrogen bond donor, while the carbonyl oxygen of the amide can act as an acceptor, leading to further intermolecular associations and stabilizing the crystal lattice. researchgate.netrsc.org

Table 2: Typical Hydrogen Bond Parameters in Benzoic Acid Dimers from DFT Calculations

| Parameter | Description | Value (Å) | Source |

|---|---|---|---|

| d(O-H···O) | Intermolecular H-bond length | 1.637 |

Time-Dependent Density Functional Theory (TDDFT) Applications

Time-Dependent Density Functional Theory (TDDFT) is a computational method used to study the excited states of molecules and predict their electronic absorption spectra (UV-Vis). researchgate.netresearchgate.net For N-acyl anthranilic acids, TDDFT calculations provide insight into the nature of electronic transitions, such as π→π* and n→π* transitions. researchgate.net

These calculations can determine the absorption wavelengths (λmax) and oscillator strengths, which correspond to the intensity of absorption bands. Studies on similar benzoic acid derivatives have shown that TDDFT, particularly with functionals like CAM-B3LYP, can accurately predict experimental UV spectra in both gas and aqueous phases. researchgate.net The analysis of the molecular orbitals involved in these electronic transitions helps to understand how the molecular structure influences its photophysical properties.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netnih.gov

For N-acyl anthranilic acids, QSAR models have been developed to correlate their structural features with various biological activities, such as anti-inflammatory effects. nih.gov These models use molecular descriptors, which are numerical values that quantify different aspects of a molecule's physicochemical properties.

Key descriptors often found to be significant in QSAR studies of this class of compounds include:

Hydrophobicity (log P): This descriptor measures the lipophilicity of the molecule, which influences its ability to cross cell membranes. nih.gov

Steric Parameters (e.g., Verloop parameters, Molar Refractivity): These describe the size and shape of the molecule and its substituents, which are crucial for binding to a biological target. nih.govnih.gov

Electronic Parameters (e.g., Hammett constants, dipole moments): These quantify the electronic effects of substituents on the aromatic ring and can influence binding interactions. nih.gov

Topological and Geometrical Descriptors: These describe the connectivity and 3D shape of the molecule. sums.ac.irresearchgate.net

For example, a QSAR study on anti-inflammatory N-arylanthranilic acids indicated that activity was best modeled by molecular shape parameters and the angle between the aromatic rings. nih.gov Another study on benzoylaminobenzoic acid derivatives as antibacterial agents found that inhibitory activity increased with greater hydrophobicity, molar refractivity, and aromaticity. nih.gov These models provide guidance for designing new derivatives with potentially enhanced biological activity. researchgate.net

Table 3: Examples of Molecular Descriptors Used in QSAR Models of Anthranilic Acid Derivatives

| Descriptor Type | Example Descriptor | Property Represented | Influence on Activity (Example) | Source |

|---|---|---|---|---|

| Steric | Verloop B1, B3 | Substituent width parameters | Correlates with anti-inflammatory activity | nih.gov |

| Electronic | μ (Dipole Moment) | Molecular polarity | Shows some significance for activity | nih.gov |

| Lipophilicity | log P | Hydrophobicity | Poor correlation in some studies, significant in others | nih.govnih.gov |

| Topological | IC4, MPC06 | Information content, molecular path count | Significant for MetAP-2 inhibitory activity | sums.ac.irresearchgate.net |

In Silico Screening and Molecular Docking Studies

In modern drug discovery, in silico screening and molecular docking have become indispensable tools for the rapid and cost-effective identification and optimization of potential therapeutic agents. nih.govarxiv.org These computational techniques are widely applied to the study of N-acyl anthranilic acids and their derivatives to predict their biological activities, pharmacokinetic profiles, and mechanisms of action at a molecular level.

Virtual screening of N-acyl anthranilic acid libraries allows researchers to filter vast numbers of compounds to identify those with the highest probability of interacting with a specific biological target. researchgate.net This process often begins with predicting a compound's activity spectrum. For instance, the Prediction of Activity Spectra for Substances (PASS) online program has been used to forecast the potential spasmolytic and anti-inflammatory activities of novel anthranilic acid hybrids based on their chemical structures. nih.govmdpi.com This predictive power helps to guide synthetic efforts toward molecules with desired therapeutic effects. nih.gov

A critical component of in silico analysis is the prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties. nih.gov Computational models, such as those available through the SwissADME and pkCSM web tools, are used to evaluate the drug-likeness of N-acyl anthranilic acid derivatives. nih.govnih.gov These tools can predict key parameters like lipophilicity (log P), aqueous solubility, gastrointestinal absorption, and blood-brain barrier (BBB) penetration. nih.govmdpi.com Studies on various anthranilic acid derivatives have predicted good oral bioavailability and BBB penetration, identifying them as promising candidates for further development. nih.govmdpi.com

Table 1: Predicted Physicochemical and ADMET Properties of this compound This table presents computationally predicted properties. Experimental values may vary.

| Property | Predicted Value | Implication | Reference |

|---|---|---|---|

| Molecular Formula | C₁₂H₁₅NO₃ | Basic structural information | nih.gov |

| Molecular Weight | 221.25 g/mol | Influences absorption and diffusion | nih.gov |

| logP (Lipophilicity) | < 5 | Good bioavailability | mdpi.com |

| Topological Polar Surface Area (TPSA) | 58.20 Ų | Good intestinal absorption and BBB penetration | mdpi.com |

| Aqueous Solubility (log S) | Moderately Soluble | Affects absorption and distribution | mdpi.com |

| Lipinski's Rule of Five | Obeys | Indicates drug-likeness | nih.govmdpi.com |

| Blood-Brain Barrier (BBB) Penetration | Predicted to cross | Potential for CNS activity | nih.gov |

| Gastrointestinal (GI) Absorption | High | Good potential for oral administration | nih.gov |

Molecular docking is a powerful computational method used to predict the binding orientation and affinity of a small molecule (ligand) to the active site of a target protein. This technique provides detailed insights into the intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. For N-acyl anthranilic acid derivatives, docking studies have been instrumental in identifying and validating potential biological targets.

Research has shown that these compounds can be docked into a variety of enzymes and receptors implicated in different diseases. For example, derivatives have been evaluated as potential inhibitors of cyclooxygenase-II (COX-II) for anti-inflammatory activity, with docking scores for some anthranilic acid hydrazones reaching as low as -10.609 kcal/mol, indicating strong binding affinity. researchgate.net Other studies have identified potential multitarget ligands by docking derivatives against proteins involved in metabolic syndrome, such as PPAR-α, PPAR-γ, and HMG-CoA reductase. nih.gov

The insights from docking are crucial for structure-activity relationship (SAR) studies, helping to explain why certain chemical modifications enhance biological activity. mdpi.com For instance, docking of anthranilic acid hybrids into human serum albumin helped to explain their anti-inflammatory effects by revealing hydrogen bond interactions that stabilize the protein. mdpi.com Similarly, docking studies have suggested that the antibacterial activity of some derivatives may stem from the inhibition of enzymes like E. coli MurB.

Table 2: Examples of Molecular Docking Studies on N-Acyl Anthranilic Acid Analogs and Derivatives

| Compound Class | Protein Target | Key Findings/Binding Energy | Biological Implication | Reference(s) |

|---|---|---|---|---|

| Anthranilic Acid Hydrazones | Cyclooxygenase-II (COX-II) | Binding scores ranged from -10.609 to -6.705 kcal/mol. | Potential as anti-inflammatory agents. | researchgate.net |

| Anthranilic Acid Hydrazones | Epidermal Growth Factor Receptor (EGFR) | Binding scores ranged from -8.652 to -7.743 kcal/mol. | Potential as anticancer agents. | researchgate.net |

| Anthranilic Acid Hybrids | Human Serum Albumin (HSA) | Strong hydrogen bonding interactions observed. | Mechanism for anti-inflammatory activity. | mdpi.com |

| Anthranilic Acid Hybrids | DNA Duplex | Binding free energy (ΔG) of -5.63 to -6.54 kcal/mol. | Potential for antimicrobial activity via DNA interaction. | mdpi.com |

| 5-aminoanthranilic acid derivative | PPAR-α, PPAR-γ, HMG-CoA reductase | Identified as a potential multitarget ligand through high in silico affinity. | Treatment of metabolic syndrome. | nih.gov |

| Benzoic Acid Derivatives | Carbonic Anhydrase | Molecule docked effectively, indicating potential as an inhibitor. | Potential therapeutic for related disorders. |

Advanced Research Applications and Future Perspectives

Role as Intermediates in Advanced Chemical Synthesis

The utility of 2-(3-Methylbutanamido)benzoic acid and its parent structure, anthranilic acid, as intermediates is well-established in the synthesis of complex molecules. Benzoic acid derivatives are frequently employed as precursors for pharmaceuticals and agrochemicals. ontosight.ai The structural backbone of this compound is particularly valuable in constructing larger, more intricate molecular architectures.

In advanced synthesis, compounds with the anthranilic acid core serve as pivotal building blocks. For instance, the synthesis of tubulysin (B8622420) analogues, a class of potent cytotoxic agents, has been achieved starting from substituted nitrobenzoic acids. The process involves key steps such as amide bond formation and hydrogenation to introduce the necessary functionalities, demonstrating how the core structure is elaborated into a complex bioactive molecule. nih.gov Similarly, the synthesis of pyrrolo[2,1-c] ontosight.aibldpharm.combenzodiazepines (PBDs), a group of anti-tumor antibiotics, utilizes complex intermediates that can be derived from substituted anthranilic acids, highlighting the importance of such scaffolds in creating medicinally relevant compounds. google.com

The reactivity of the carboxylic acid and the secondary amide groups allows for a variety of chemical transformations. The carboxylic acid can be converted into esters, amides, or other functional groups, while the N-H bond of the amide can participate in further reactions. This versatility makes this compound and its analogs valuable starting materials for creating libraries of compounds for screening and developing new chemical entities. For example, a dimethoxy derivative, 4,5-Dimethoxy-2-(3-methylbutanamido)benzoic acid, is available as a building block for further chemical synthesis. bldpharm.com

Exploration of Diverse Biological Target Landscapes

The anthranilic acid scaffold, from which this compound is derived, is recognized as a "privileged structure" in medicinal chemistry. This is due to its ability to bind to a wide array of biological targets, leading to a multitude of physiological effects. nih.gov Derivatives of anthranilic acid have demonstrated a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, antiviral, and antitumor properties. nih.govmdpi.com

Recent research has focused on identifying specific molecular targets for these compounds. Some anthranilamide derivatives have been found to modulate the activity of peroxisome proliferator-activated receptors (PPARs) and the farnesoid X receptor (FXR), which are key regulators of metabolic processes. nih.gov This suggests a potential therapeutic application in metabolic diseases. In a study focused on designing multitarget drugs for metabolic syndrome, an anthranilic acid derivative was identified through docking studies to have balanced theoretical affinities against several key targets, including PPAR-α, PPAR-γ, HMG-CoA reductase, and angiotensin-converting enzyme (ACE). nih.gov

Furthermore, substituted (phenylamino)benzoic acids have been discovered as potent and highly selective inhibitors of aldo-keto reductase 1C3 (AKR1C3), an enzyme implicated in the progression of castrate-resistant prostate cancer. nih.gov This highlights the potential of the benzoic acid core to be tailored for high-affinity and selective inhibition of specific enzymes involved in disease pathways. The diverse biological activities of this class of compounds underscore the vast and promising landscape of potential therapeutic targets.

Table 1: Examples of Biological Targets for Anthranilic Acid Derivatives

| Derivative Class | Biological Target(s) | Potential Therapeutic Area | Reference(s) |

|---|---|---|---|

| Anthranilamide derivatives | PPARs, FXR | Metabolic Diseases | nih.gov |

| Substituted (phenylamino)benzoic acids | Aldo-keto reductase 1C3 (AKR1C3) | Prostate Cancer | nih.gov |

This table is interactive. Click on the headers to sort.

Innovative Derivatization Strategies for Enhanced Bioactivity

To improve the potency, selectivity, and pharmacokinetic properties of this compound, researchers employ various derivatization strategies. These modifications typically involve altering the substituents on the aromatic ring or modifying the acyl group attached to the amino function. The goal is to optimize the interaction of the molecule with its biological target.

One common strategy involves the introduction of different functional groups onto the anthranilic acid core. For example, studies have shown that incorporating aromatic rings with hydrogen-bonding functional groups at the carboxylic acid position and adding bulky substituents to the amino group can lead to effective multitarget drugs for metabolic diseases. nih.gov The synthesis of novel 5-acetamido-2-hydroxy benzoic acid derivatives, where the methyl of the acetamide (B32628) is replaced with larger groups like phenyl and benzyl, was explored to enhance selectivity for the COX-2 enzyme over COX-1, potentially reducing gastrointestinal side effects associated with traditional NSAIDs. mdpi.com

Another innovative approach is the use of bioisosteric replacement and conformational constraints, as demonstrated in the synthesis of tubulysin analogues. nih.gov By systematically modifying parts of the molecule, new analogues with improved antitumor activity were created. Derivatization can also be guided by analytical techniques. For instance, derivatization reagents are used to modify amino acids for improved detection in LC-MS/MS analysis, a concept that can be applied to create derivatives with better analytical or biological properties. nih.govresearchgate.netmdpi.com These strategies showcase the power of synthetic chemistry to fine-tune the biological activity of a lead compound.

Integration of Computational and Synthetic Approaches for Drug Discovery

The discovery and development of new drugs based on the this compound scaffold are increasingly driven by the powerful synergy between computational modeling and chemical synthesis. mdpi.com Computer-Aided Drug Design (CADD) encompasses a range of techniques, broadly classified as structure-based and ligand-based approaches, that significantly accelerate the identification and optimization of lead compounds. scielo.org.mxnih.govresearchgate.net

Structure-based methods, such as molecular docking, are used when the three-dimensional structure of the biological target is known. These methods predict how a ligand might bind to a target, allowing for the rational design of molecules with higher affinity and selectivity. For example, molecular docking was instrumental in guiding the design of an anthranilic acid derivative as a multitarget drug for metabolic syndrome by predicting its binding affinities to various receptors. nih.govnih.gov

Ligand-based approaches are employed when the structure of the target is unknown but a set of molecules with known activity is available. These methods, including Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling, identify the key structural features required for biological activity.

The integration of these computational predictions with practical synthetic chemistry creates an efficient cycle of drug discovery. researchgate.net Virtual screening of large compound libraries can identify promising candidates for synthesis. nih.gov These compounds are then synthesized and tested experimentally. The results of these tests, in turn, provide valuable data to refine the computational models, leading to the design of even more potent and specific molecules. This iterative process of design, synthesis, and testing, supported by computational insights, is crucial for translating a promising chemical scaffold like this compound into a viable therapeutic agent. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.